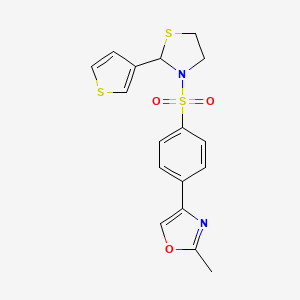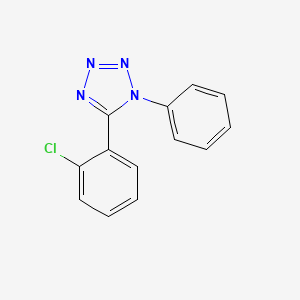
2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a thiazolidine ring, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidine Ring: This can be achieved by reacting thiophene-3-carbaldehyde with cysteine or its derivatives under acidic conditions to form the thiazolidine ring.
Sulfonylation: The thiazolidine derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Oxazole: The sulfonylated thiazolidine is then coupled with a 2-methyl-4-phenyl oxazole derivative through a nucleophilic substitution reaction, often facilitated by a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of alcohols or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated derivatives, amine-substituted compounds.
科学研究应用
Chemistry
In organic synthesis, 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its ability to interact with various biological targets. It may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development. Studies have explored its use in designing inhibitors for specific enzymes and receptors involved in disease pathways .
Industry
In the materials science domain, the compound’s structural properties can be exploited to develop new materials with specific electronic, optical, or mechanical properties. It could be used in the fabrication of sensors, catalysts, or as a building block for polymers with advanced functionalities.
作用机制
The biological activity of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates of certain enzymes, allowing the compound to act as an inhibitor. The sulfonyl group enhances its binding affinity through hydrogen bonding and electrostatic interactions. Pathways involved may include inhibition of specific kinases or modulation of receptor activity, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-Methyl-4-phenyl oxazole: Lacks the thiazolidine and sulfonyl groups, resulting in different chemical reactivity and biological activity.
Thiazolidine derivatives: Often used in medicinal chemistry for their bioactive properties but may not possess the same range of applications as the oxazole-thiazolidine hybrid.
Thiophene derivatives: Known for their electronic properties but do not offer the same biological interactions as the combined structure.
Uniqueness
The uniqueness of 2-Methyl-4-(4-((2-(thiophen-3-yl)thiazolidin-3-yl)sulfonyl)phenyl)oxazole lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in multiple scientific disciplines .
属性
IUPAC Name |
2-methyl-4-[4-[(2-thiophen-3-yl-1,3-thiazolidin-3-yl)sulfonyl]phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-12-18-16(10-22-12)13-2-4-15(5-3-13)25(20,21)19-7-9-24-17(19)14-6-8-23-11-14/h2-6,8,10-11,17H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDGDIRIWXZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N,5-trimethyl-1-[(3-methylphenyl)methyl]-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
![4-([1,1'-Biphenyl]-4-carbonyl)-3-methylpiperazin-2-one](/img/structure/B2729509.png)
![2-(4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanol hydrochloride](/img/structure/B2729510.png)

![N-(2,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2729514.png)



![N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2729520.png)

![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2729525.png)

![7-(3-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2729529.png)

